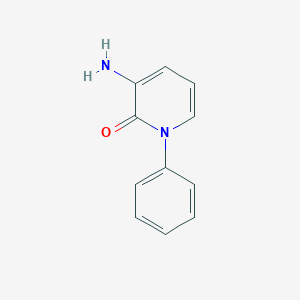
1-(4-Methyl-2-thienyl)cyclopropanemethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(4-methylthiophen-2-yl)cyclopropyl]methanamine: is an organic compound that features a cyclopropyl group attached to a methanamine moiety, with a 4-methylthiophen-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-methylthiophen-2-yl)cyclopropyl]methanamine typically involves the cyclopropanation of a suitable precursor followed by the introduction of the methanamine group. One common method involves the reaction of 4-methylthiophene with a cyclopropyl halide under basic conditions to form the cyclopropyl-substituted thiophene. This intermediate is then subjected to reductive amination with formaldehyde and ammonia to yield the desired compound.
Industrial Production Methods: Industrial production of [1-(4-methylthiophen-2-yl)cyclopropyl]methanamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyclopropyl ring or the thiophene ring, potentially leading to ring-opening or hydrogenation products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Substitution: Electrophilic substitution reactions often utilize reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiophene derivatives and cyclopropyl ring-opened products.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-(4-methylthiophen-2-yl)cyclopropyl]methanamine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: In medicine, [1-(4-methylthiophen-2-yl)cyclopropyl]methanamine could be explored for its pharmacological properties. Its potential to modulate biological pathways may lead to the development of new therapeutic agents for treating various diseases.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and functional groups make it a versatile intermediate in the synthesis of high-value products.
Mechanism of Action
The mechanism of action of [1-(4-methylthiophen-2-yl)cyclopropyl]methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways. The thiophene ring and cyclopropyl group contribute to its binding affinity and specificity, while the methanamine moiety may facilitate interactions with amino acid residues in proteins.
Comparison with Similar Compounds
Thiophene Derivatives: Compounds like 2-methylthiophene and 3-methylthiophene share the thiophene ring but differ in the position and type of substituents.
Cyclopropylamines: Compounds such as cyclopropylamine and N-cyclopropylmethylamine have similar cyclopropyl and amine functionalities but lack the thiophene ring.
Uniqueness: The uniqueness of [1-(4-methylthiophen-2-yl)cyclopropyl]methanamine lies in its combination of a cyclopropyl group, a methanamine moiety, and a substituted thiophene ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C9H13NS |
|---|---|
Molecular Weight |
167.27 g/mol |
IUPAC Name |
[1-(4-methylthiophen-2-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C9H13NS/c1-7-4-8(11-5-7)9(6-10)2-3-9/h4-5H,2-3,6,10H2,1H3 |
InChI Key |
DSJDYDDGFBHVRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1)C2(CC2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(3-methyl-3H-diazirin-3-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B13616778.png)
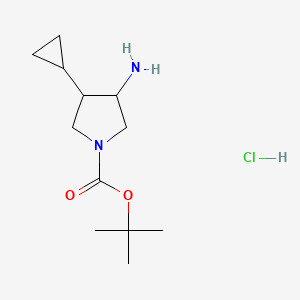

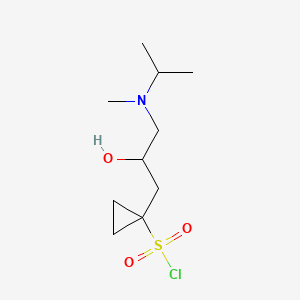
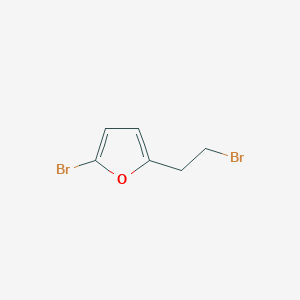
![Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13616803.png)
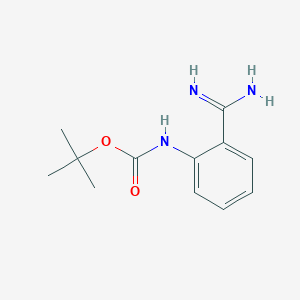
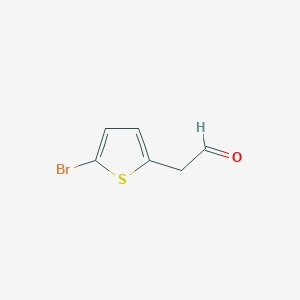
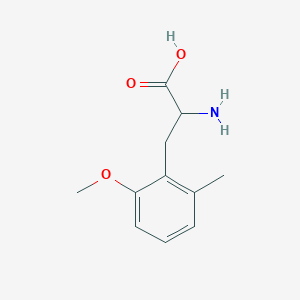
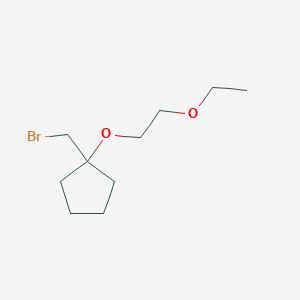
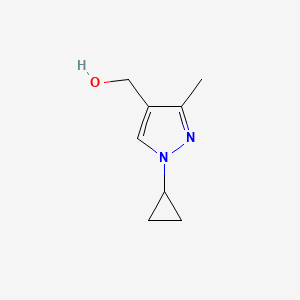
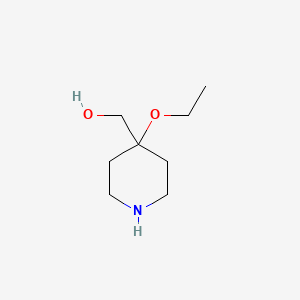
![5-bromo-3-[(2S)-1-methylpyrrolidine-2-carbonyl]-1H-indole](/img/structure/B13616844.png)
